Regulatory Acceptance Limit Differentiates 7-Epiclindamycin 2-Phosphate from Co-Occurring Impurities
In a patented quality control method for high-purity clindamycin phosphate, the maximum permitted content of 7-Epiclindamycin 2-Phosphate (designated 'Compound L') is specified as ≤0.15% (weight percentage) [1]. This limit is distinct from those for other identified impurities in the same patent, such as Compound B (≤1.0%), Compound E (≤0.5%), Compound F (≤0.5%), and Compound A (≤0.1%) [1]. This quantitative specification demonstrates that this impurity must be controlled to a unique, defined threshold, separate from the acceptance criteria for other related substances.
| Evidence Dimension | Maximum permitted weight percentage in bulk drug substance |
|---|---|
| Target Compound Data | ≤0.15% |
| Comparator Or Baseline | Compound A: ≤0.1%; Compound B: ≤1.0%; Compound E: ≤0.5%; Compound F: ≤0.5%; Compound G: ≤0.2%; Compound I: ≤0.2%; Compound J: ≤0.2%; Compound K: ≤0.2%; Compound M: ≤0.1% |
| Quantified Difference | The limit for 7-Epiclindamycin 2-Phosphate (0.15%) is 6.7 times lower than that for Compound B (1.0%), 3.3 times lower than Compounds E and F (0.5%), and 1.3 times higher than Compound A (0.1%). |
| Conditions | Quality control of clindamycin phosphate bulk drug, as described in Chinese patent CN-114224904-B |
Why This Matters
This data is essential for analytical method validation and establishing product specifications; using an uncharacterized standard risks failing to meet this specific regulatory limit.
- [1] Patent CN-114224904-B. A kind of clindamycin phosphate and quality control method. Granted 2024-03-08. View Source
